1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium
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Overview
Description
1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium is a chemical compound with the molecular formula C11H9N3O4S. It is characterized by the presence of a pyridinium ion linked to a 3-nitrobenzenesulfonyl group.
Preparation Methods
The synthesis of 1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium typically involves the reaction of pyridine with 3-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols.
Scientific Research Applications
1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonyl group can also form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium can be compared with other similar compounds such as:
1-[(4-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium: Similar structure but with the nitro group in the para position.
1-[(3-Nitrobenzenesulfonyl)azanidyl]quinolin-1-ium: Similar structure but with a quinoline ring instead of a pyridine ring.
1-[(3-Nitrobenzenesulfonyl)azanidyl]pyrimidin-1-ium:
Properties
IUPAC Name |
3-nitro-N-pyridin-1-ium-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N3O4S/c15-14(16)10-5-4-6-11(9-10)19(17,18)12-13-7-2-1-3-8-13/h1-9,12H/q+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGYUWJOMUZUKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N3O4S+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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